molecular formula C7H16ClN3O2 B2454372 4-[[Amino(dimethylamino)methylidene]amino]butanoic acid;hydrochloride CAS No. 2247108-57-0

4-[[Amino(dimethylamino)methylidene]amino]butanoic acid;hydrochloride

Cat. No. B2454372
CAS RN: 2247108-57-0
M. Wt: 209.67
InChI Key: KHRZPCLUVCANFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-[[Amino(dimethylamino)methylidene]amino]butanoic acid;hydrochloride” is a compound with the CAS Number: 2247108-57-0 . It is also known as 4-(Dimethylamino)butyric acid hydrochloride . It is commonly used in solution-phase peptide synthesis .


Molecular Structure Analysis

The molecular formula of this compound is C7H16ClN3O2 . The molecular weight is 209.68 .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 209.68 .

Scientific Research Applications

Molecular Docking and Spectroscopic Studies

Research involving molecular docking and spectroscopic investigations of compounds related to 4-[[Amino(dimethylamino)methylidene]amino]butanoic acid; hydrochloride has been explored. These studies provide insights into the stability, reactivity, and biological activities of these compounds, with implications in pharmacological applications. For example, studies by Vanasundari et al. (2018) on related butanoic acid derivatives reveal their potential in inhibiting Placenta Growth Factor (PIGF-1) and indicate their significance in biological activities (Vanasundari et al., 2018).

Recognition of Hydrophilic Compounds

The compound's ability to recognize and interact with hydrophilic amino and N,N-dimethylamino compounds has been demonstrated. Research by Sawada et al. (2000) shows the selective recognition and transfer of these compounds from aqueous solutions to organic media, highlighting the compound's potential in chemical separation processes (Sawada et al., 2000).

Catalytic Applications

Studies have also examined the use of 4-[[Amino(dimethylamino)methylidene]amino]butanoic acid; hydrochloride and related compounds as catalysts in chemical reactions. For instance, Liu et al. (2014) investigated the use of a related DMAP salt as a recyclable catalyst for acylation of inert alcohols, demonstrating its effectiveness and potential in various chemical synthesis processes (Liu et al., 2014).

Nonlinear Optical Materials

Research has indicated that these compounds could be promising candidates for nonlinear optical materials. This is due to their dipole moment and hyperpolarizability properties, as discussed in the study of similar butanoic acid derivatives (Vanasundari et al., 2018).

Synthesis of Peptides and Enzymatic Substrates

The compound has been utilized in the efficient synthesis of various substituted amino acid derivatives and important enzymatic substrates. This is evidenced by research on the coupling of conjugated carboxylic acid with methyl ester amino acids hydrochloride (Brunel et al., 2005).

Fluorescent Amino Acids for Protein Interaction Studies

The compound's derivatives have been developed as unnatural amino acids based on solvatochromic fluorophores for studying protein-protein interactions. Loving and Imperiali (2008) demonstrated the use of a 4-N,N-dimethylamino-1,8-naphthalimide based amino acid, highlighting its potential as a tool for such studies (Loving & Imperiali, 2008).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H303, H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

4-[[amino(dimethylamino)methylidene]amino]butanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O2.ClH/c1-10(2)7(8)9-5-3-4-6(11)12;/h3-5H2,1-2H3,(H2,8,9)(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHRZPCLUVCANFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=NCCCC(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.